![molecular formula C18H19IN4 B10772316 3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10772316.png)

3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

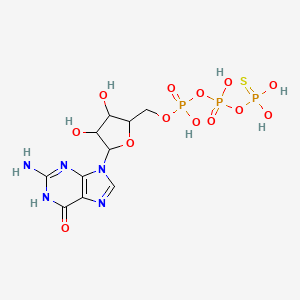

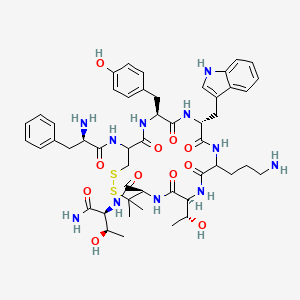

[125I]L750667 is a synthetic organic compound that is often used as a radioligand in scientific research. It is a labeled form of L750667, where the iodine-125 isotope is incorporated into the molecule. This compound is primarily used to study the dopamine D4 receptor, which is a type of G protein-coupled receptor involved in various neurological processes .

準備方法

The synthesis of [125I]L750667 involves the incorporation of iodine-125 into the L750667 molecule. The general synthetic route includes the following steps:

Synthesis of L750667: The base compound L750667 is synthesized through a series of organic reactions. This typically involves the formation of a piperazine ring and its subsequent functionalization with an iodophenyl group.

Radioiodination: The synthesized L750667 is then subjected to radioiodination, where iodine-125 is introduced into the molecule.

化学反応の分析

[125I]L750667 undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group in [125I]L750667 can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as thiols and amines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the iodophenyl group. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Complex Formation: [125I]L750667 can form complexes with various metal ions, which can be used to study its binding properties and interactions with other molecules

科学的研究の応用

[125I]L750667 has a wide range of applications in scientific research:

Neuroscience: It is used to study the dopamine D4 receptor, which is implicated in various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder. The compound helps in mapping the distribution and density of these receptors in the brain.

Pharmacology: [125I]L750667 is used in drug discovery and development to screen potential therapeutic agents that target the dopamine D4 receptor. It helps in understanding the binding affinity and efficacy of new compounds.

Medical Imaging: The radioactive nature of [125I]L750667 makes it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize and quantify receptor distribution in vivo

作用機序

The primary mechanism of action of [125I]L750667 involves its binding to the dopamine D4 receptor. The compound acts as a ligand, binding to the receptor and allowing researchers to study its properties and interactions. The binding of [125I]L750667 to the dopamine D4 receptor is mediated by G proteins, which inhibit adenylyl cyclase and modulate various downstream signaling pathways .

類似化合物との比較

[125I]L750667 is unique in its high specificity and affinity for the dopamine D4 receptor. Similar compounds include:

[3H]YM-09151-2: Another radioligand used to study dopamine receptors, but with a different binding profile.

[125I]SCH 23982: A radioligand that targets dopamine D1 receptors, providing a comparison in terms of receptor subtype specificity.

[3H]Spiperone: Used to study dopamine D2 receptors, offering insights into the differences in receptor binding and function

特性

分子式 |

C18H19IN4 |

|---|---|

分子量 |

416.3 g/mol |

IUPAC名 |

3-[[4-(4-(125I)iodanylphenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21)/i19-2 |

InChIキー |

OOEUHRGMLFVKQO-GBVACIEGSA-N |

異性体SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)[125I] |

正規SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)

![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)

-zacopride](/img/structure/B10772272.png)

![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)

![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)

![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

![(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772320.png)